molecular formula C6H6N4 B172512 6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-73-5

6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B172512
CAS No.: 1276056-73-5
M. Wt: 134.14 g/mol
InChI Key: DOMOUWJGODANHH-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound . It is a part of the pyrazolo[3,4-d]pyrimidine family, which is known for its biological importance . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the formation of pyrazol-3-one substrates . A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been synthesized via various chemical reactions. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with notable antimicrobial activities. These compounds, including 6-methyl-1H-pyrazolo[3,4-d]pyrimidine, show effectiveness against various pathogens. For instance, specific derivatives demonstrated moderate to strong antimicrobial activity, comparable to reference drugs like tobramycin and fluconazole (Eweas et al., 2011). Another study highlighted the synthesis of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, which were effective against several pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

Intermediate for Pharmacological Derivatives

  • This compound derivatives have been synthesized as intermediates for various pharmacologically active substances. For example, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as an intermediate for disubstituted pyrazolo[3,4-d]pyrimidines, which are of interest for their pharmacological properties (Ogurtsov & Rakitin, 2021).

Radiation Stability and Biological Activity

  • Derivatives of 6-methyl-1-phenyl-5-substituted-1H-pyrazolo[3,4-d]pyrimidine have been found to exhibit growth inhibitory activity against bacteria and yeast. Importantly, their structures remained unchanged under gamma-irradiation, indicating radiation stability which is significant for biological and medical applications (Ghorab, 2000).

Pyrazole-Based Pyrimidine Scaffolds

  • Research has been conducted on synthesizing pyrazole-based pyrimidine scaffolds, including 6-methyl-4-phenyl derivatives. These compounds are considered for further investigation due to their potential biological activities and pharmacological potential (Ajani et al., 2019).

Potential in Anticancer and Anti-inflammatory Therapies

  • Novel pyrazolo[3,4-d]pyrimidines, including 6-aryl derivatives, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in inhibiting tumor cell growth and may be effective in cancer treatment (Rahmouni et al., 2016). Another study synthesized novel pyrazolo[3,4-d]pyrimidines for potential anti-inflammatory use, with certain derivatives showing significant anti-inflammatory activity in models (Kota et al., 2011).

Properties

IUPAC Name

6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-7-2-5-3-8-10-6(5)9-4/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMOUWJGODANHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=NNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288740
Record name 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-73-5
Record name 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.464 g (approx. 24.28 mmol, purity 92%) of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine was dissolved in 180 ml dioxane and 2.948 g (29.14 mmol) of triethylamine and 5.629 g of 20% palladium hydroxide on charcoal were added and it was hydrogenated at 3 bar hydrogen pressure and RT for 2 days. 100 ml ethyl acetate, 2.948 g (29.14 mmol) of triethylamine and 2.000 g of 20% palladium hydroxide on charcoal were added. The mixture was hydrogenated with hydrogen at 3 bar hydrogen pressure and RT for 3 h. The reaction mixture was filtered on Celite, washed with a little dioxane/ethyl acetate and the filtrate was concentrated in the rotary evaporator. 2.180 g (purity 73%, 49% of theor.) of the target compound was obtained.
Quantity
4.464 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
2.948 g
Type
reactant
Reaction Step Two
Quantity
5.629 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2.948 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

4.464 g (approx. 24.28 mmol, purity 92%) of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine were dissolved in 180 ml of dioxane, 2.948 g (29.14 mmol) of triethylamine and 5.629 g of 20% palladium hydroxide on carbon were added, and hydrogenation was effected with hydrogen at 3 bar and RT for 2 d. 100 ml of ethyl acetate, 2.948 g (29.14 mmol) of triethylamine and 2.000 g of 20% palladium hydroxide on carbon were added. The mixture was hydrogenated with hydrogen at 3 bar and RT for 3 h. The mixture was filtered through Celite and washed with a little dioxane/ethyl acetate, and the filtrate was concentrated on a rotary evaporator. 2.180 g (purity 73%, 49% of theory) of the target compound were obtained.
Quantity
4.464 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
2.948 g
Type
reactant
Reaction Step Two
Quantity
5.629 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2.948 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Reactant of Route 6
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